

# Biotin-11-dUTP: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *biotin-11-dUTP*

Cat. No.: *B1236100*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of **biotin-11-dUTP**. This biotinylated deoxynucleotide triphosphate is a critical tool for the non-radioactive labeling of DNA, enabling a wide range of molecular biology techniques.

## Core Structure and Chemical Properties

**Biotin-11-dUTP** is a modified deoxyuridine triphosphate (dUTP). The molecule consists of a dUTP base linked to a biotin molecule via an 11-atom spacer arm. This linker is crucial as it minimizes steric hindrance, allowing for efficient incorporation of the nucleotide by DNA polymerases and subsequent detection by biotin-binding proteins like streptavidin.<sup>[1][2]</sup> The "11" in its name refers to the number of carbon atoms in this linker chain.<sup>[1]</sup> Longer linkers can enhance the interaction between biotin and avidin or streptavidin, while shorter linkers may lead to more efficient incorporation into DNA during PCR.<sup>[1][2]</sup>

The structure of **biotin-11-dUTP** facilitates its use as a substitute for deoxythymidine triphosphate (dTTP) in enzymatic DNA synthesis reactions. The resulting biotin-labeled DNA probes can be detected with high sensitivity and specificity.

## Physicochemical Properties

A summary of the key physicochemical properties of **biotin-11-dUTP** is presented in the table below. These values may vary slightly depending on the specific salt form and supplier.

Property	Value	References
Chemical Formula	C <sub>28</sub> H <sub>45</sub> N <sub>6</sub> O <sub>17</sub> P <sub>3</sub> S (free acid)	
Molecular Weight	862.67 g/mol (free acid)	
CAS Number	86303-25-5 (free acid)	
Appearance	Colorless solid or solution	
Purity	≥95% (HPLC)	
Solubility	Soluble in water and 10 mM Tris-HCl buffer.	
Storage Conditions	Store at -20°C in the dark. Avoid repeated freeze-thaw cycles.	

## Spectral Properties

The spectral properties of **biotin-11-dUTP** are important for its quantification and characterization.

Property	Value	Conditions	References
$\lambda_{\max}$ 1	240 nm	Tris-HCl, pH 7.5	
Molar Extinction Coefficient ( $\epsilon$ ) at $\lambda_{\max}$ 1	10,700 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	Tris-HCl, pH 7.5	
$\lambda_{\max}$ 2	289 nm	Tris-HCl, pH 7.5	
Molar Extinction Coefficient ( $\epsilon$ ) at $\lambda_{\max}$ 2	7,100 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	Tris-HCl, pH 7.5	

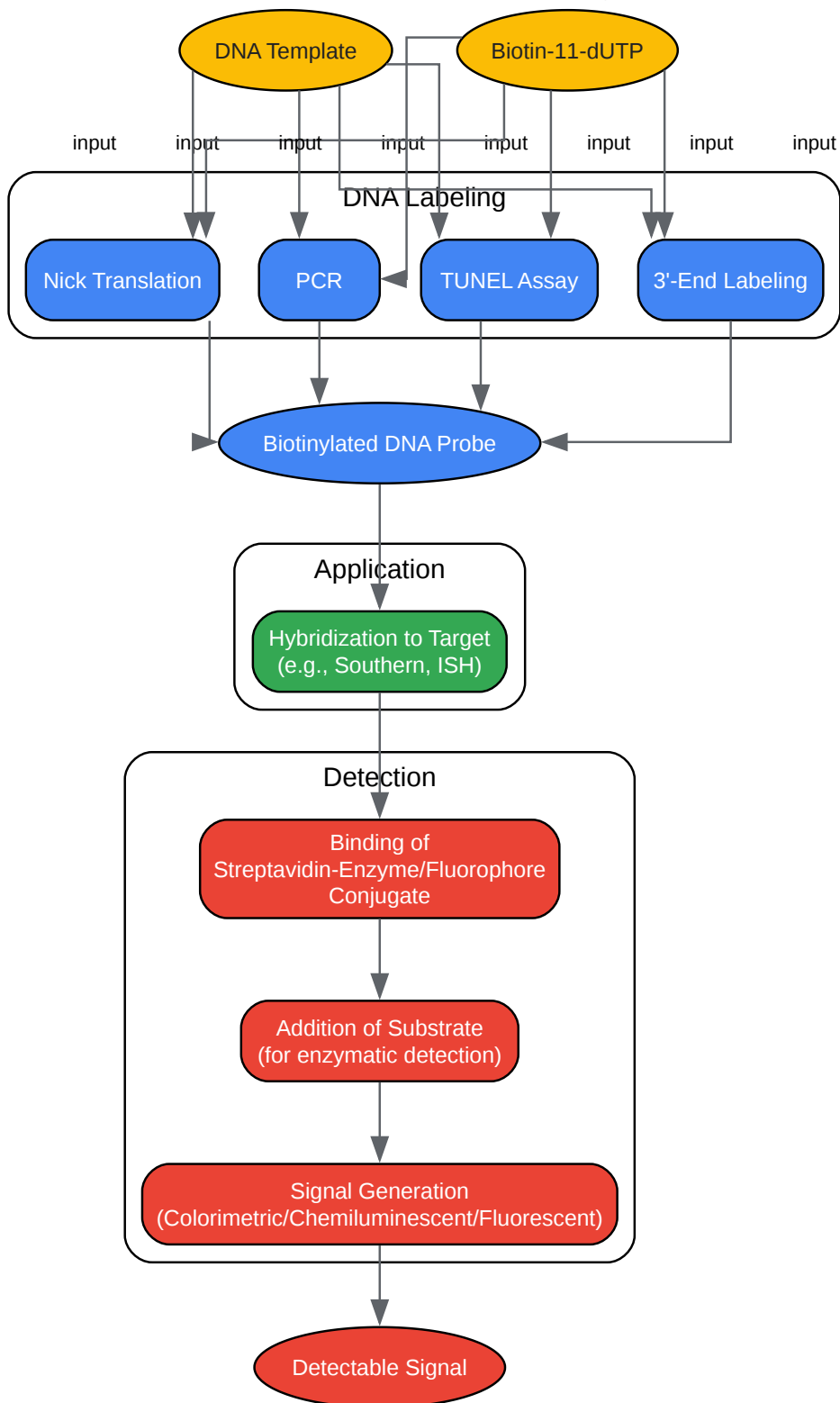
## Experimental Applications and Protocols

**Biotin-11-dUTP** is a versatile reagent used in a variety of molecular biology applications for the non-radioactive labeling of DNA. The biotin-labeled probes can then be used in techniques such as Southern blotting, Northern blotting, in situ hybridization (ISH), and dot blots. Detection is typically achieved using streptavidin or avidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase (HRP), alkaline phosphatase (AP)) or a fluorophore.

### Experimental Workflow: From Labeling to Detection

The general workflow for using **biotin-11-dUTP** involves three main stages: enzymatic incorporation of the labeled nucleotide into a DNA probe, hybridization of the probe to the target nucleic acid sequence, and detection of the biotin-labeled hybrid.

General Workflow for Biotin-11-dUTP Labeling and Detection



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**Biotin-11-dUTP** experimental workflow.

## Detailed Experimental Protocols

The following are representative protocols for common DNA labeling techniques using **biotin-11-dUTP**. Note that optimal conditions may vary depending on the specific application, enzyme, and template.

This method incorporates **biotin-11-dUTP** during the amplification of a specific DNA sequence.

Materials:

- DNA template
- Forward and reverse primers
- Taq DNA polymerase and reaction buffer
- dNTP mix (dATP, dCTP, dGTP, dTTP)
- **Biotin-11-dUTP** solution (1 mM)
- Nuclease-free water

Protocol:

- Prepare a PCR master mix. For a typical 50  $\mu$ L reaction, a common ratio of **biotin-11-dUTP** to dTTP is 1:2 to 1:3. For example, use a final concentration of 200  $\mu$ M dATP, dCTP, dGTP, 130  $\mu$ M dTTP, and 70  $\mu$ M **biotin-11-dUTP**.
- Add the DNA template and primers to the master mix.
- Perform PCR using standard thermal cycling conditions, with annealing and extension times optimized for the specific primers and template.
- (Optional) Purify the biotinylated PCR product to remove unincorporated nucleotides using a PCR purification kit or ethanol precipitation.
- Analyze an aliquot of the PCR product on an agarose gel to confirm the size and yield of the labeled probe.

Nick translation is a method to label a DNA probe by introducing single-strand nicks, which then serve as starting points for DNA polymerase I to incorporate labeled nucleotides.

Materials:

- DNA template (1  $\mu\text{g}$ )
- 10X Nick Translation buffer
- Biotin-dNTP mix (containing **biotin-11-dUTP**)
- DNA Polymerase I/DNase I enzyme mix
- 0.5 M EDTA
- Nuclease-free water

Protocol:

- In a microcentrifuge tube, combine the DNA template, 10X Nick Translation buffer, Biotin-dNTP mix, and nuclease-free water to a final volume of 45  $\mu\text{L}$ .
- Add 5  $\mu\text{L}$  of the DNA Polymerase I/DNase I enzyme mix.
- Mix gently and incubate the reaction at 15°C for 1 to 2 hours. The incubation time can be adjusted to control the final probe size.
- Stop the reaction by adding 5  $\mu\text{L}$  of 0.5 M EDTA and heating to 65°C for 10 minutes to inactivate the enzymes.
- (Optional) Purify the labeled probe to remove unincorporated nucleotides.

This method attaches **biotin-11-dUTP** to the 3'-hydroxyl terminus of a DNA fragment using Terminal deoxynucleotidyl Transferase (TdT).

Materials:

- DNA fragment with a 3'-OH end (5 pmol)

- 5X TdT Reaction Buffer
- **Biotin-11-dUTP** solution
- Terminal deoxynucleotidyl Transferase (TdT)
- 0.5 M EDTA
- Nuclease-free water

Protocol:

- In a microcentrifuge tube, combine the DNA, 5X TdT Reaction Buffer, **biotin-11-dUTP**, and nuclease-free water.
- Add the TdT enzyme to the reaction mixture.
- Incubate at 37°C for 30 to 60 minutes.
- Stop the reaction by adding 0.5 M EDTA.
- The labeled DNA can be used directly or purified to remove unincorporated **biotin-11-dUTP**.

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis. TdT is used to label the 3'-OH ends of fragmented DNA with **biotin-11-dUTP**.

Materials:

- Fixed and permeabilized cells or tissue sections
- Equilibration Buffer
- TdT Reaction Buffer
- **Biotin-11-dUTP**
- Terminal deoxynucleotidyl Transferase (TdT)
- Stop/Wash Buffer

- Streptavidin-HRP conjugate
- DAB or other suitable substrate

Protocol:

- Incubate the prepared sample with Equilibration Buffer.
- Prepare the TUNEL reaction mixture by combining TdT Reaction Buffer, **biotin-11-dUTP**, and TdT enzyme.
- Incubate the sample with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.
- Wash the sample with Stop/Wash Buffer to terminate the reaction.
- Incubate the sample with a streptavidin-HRP conjugate.
- Wash to remove unbound conjugate.
- Add the substrate and incubate until the desired color development is achieved.
- Wash, counterstain (optional), and mount for microscopy.

## Conclusion

**Biotin-11-dUTP** is an indispensable reagent for the non-radioactive labeling of DNA. Its versatility allows for its use in a wide array of molecular biology techniques, providing a safe and sensitive alternative to isotopic methods. The choice of labeling method depends on the specific experimental requirements, and optimization of reaction conditions is often necessary to achieve the desired labeling efficiency and probe characteristics. This guide provides a foundational understanding of **biotin-11-dUTP**'s properties and applications to aid researchers in their experimental design and execution.

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